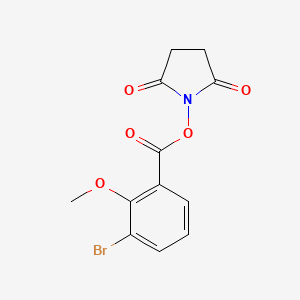
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate: is a synthetic organic compound known for its applications in various fields of chemistry and biology. This compound features a pyrrolidinone ring and a brominated methoxybenzoate moiety, making it a versatile intermediate in organic synthesis and a useful reagent in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate typically involves the esterification of 3-bromo-2-methoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.
Reaction Conditions:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Atmosphere: Inert (e.g., nitrogen or argon)
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions precisely, thereby optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate: undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Ester Hydrolysis: 3-bromo-2-methoxybenzoic acid and N-hydroxysuccinimide.
Oxidation: 3-bromo-2-hydroxybenzoic acid or 3-bromo-2-carboxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate: is widely used in scientific research due to its reactivity and functional versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules, such as proteins and peptides, through esterification or amidation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The compound exerts its effects primarily through its reactive ester group, which can form covalent bonds with nucleophiles This reactivity is harnessed in biochemical applications to modify proteins or other biomolecules
Vergleich Mit ähnlichen Verbindungen
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate: can be compared with other N-hydroxysuccinimide esters and brominated aromatic compounds:
N-hydroxysuccinimide Esters: Similar compounds include N-hydroxysuccinimide esters of other carboxylic acids, which are also used for protein modification and peptide synthesis.
Brominated Aromatics: Compounds like 3-bromo-2-methoxybenzoic acid and 3-bromo-2-hydroxybenzoic acid share structural similarities but differ in their reactivity and applications.
List of Similar Compounds
- N-hydroxysuccinimide ester of 4-nitrobenzoic acid
- N-hydroxysuccinimide ester of 3,4-dimethoxybenzoic acid
- 3-bromo-2-hydroxybenzoic acid
- 3-bromo-2-carboxybenzoic acid
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c1-18-11-7(3-2-4-8(11)13)12(17)19-14-9(15)5-6-10(14)16/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTKNGFYIQSHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














